Keap1-Nrf2-IN-13
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Overview
Description
Keap1-Nrf2-IN-13 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is significant in the field of cancer research and oxidative stress management due to its ability to modulate the Keap1-Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative and electrophilic stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Keap1-Nrf2-IN-13 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical reactions such as alkylation, acylation, and cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and purification systems to streamline the process and maintain consistency in the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Keap1-Nrf2-IN-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, which may have different biological activities.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with enhanced or diminished biological activity, while substitution reactions can produce analogs with modified chemical properties .
Scientific Research Applications
Keap1-Nrf2-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Keap1-Nrf2 interaction and its role in cellular defense mechanisms.
Biology: Investigated for its potential to modulate oxidative stress responses in various cell types.
Medicine: Explored as a therapeutic agent for diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the Keap1-Nrf2 pathway .
Mechanism of Action
Keap1-Nrf2-IN-13 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and targets it for ubiquitination and subsequent degradation. By inhibiting this interaction, this compound stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of cytoprotective genes. This activation enhances the cellular defense mechanisms against oxidative and electrophilic stress .
Comparison with Similar Compounds
Similar Compounds
Keap1-Nrf2-IN-1: Another inhibitor of the Keap1-Nrf2 interaction, but with different chemical properties and potency.
Keap1-Nrf2-IN-2: Similar in function but varies in its binding affinity and selectivity for Keap1.
Keap1-Nrf2-IN-3: Exhibits similar biological activities but differs in its pharmacokinetic profile .
Uniqueness
Keap1-Nrf2-IN-13 is unique due to its specific binding affinity and selectivity for Keap1, making it a potent inhibitor of the Keap1-Nrf2 interaction. Its distinct chemical structure and pharmacokinetic properties also contribute to its effectiveness in modulating the Keap1-Nrf2 pathway, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C28H32N2O10S2 |
---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
(2S)-2-[[2-[[[(1S)-1-carboxyethyl]-(4-methoxyphenyl)sulfonylamino]methyl]phenyl]methyl-(4-methoxyphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C28H32N2O10S2/c1-19(27(31)32)29(41(35,36)25-13-9-23(39-3)10-14-25)17-21-7-5-6-8-22(21)18-30(20(2)28(33)34)42(37,38)26-15-11-24(40-4)12-16-26/h5-16,19-20H,17-18H2,1-4H3,(H,31,32)(H,33,34)/t19-,20-/m0/s1 |
InChI Key |
HTAPIMRLIHBYTM-PMACEKPBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CC1=CC=CC=C1CN([C@@H](C)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1CN(C(C)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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